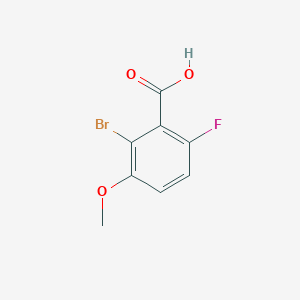

2-Bromo-6-fluoro-3-methoxybenzoic acid

説明

特性

IUPAC Name |

2-bromo-6-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMGTGKYPYIDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods Analysis

Starting Materials and Key Intermediates

- o-Fluorobenzonitrile and p-methoxybenzoic acid derivatives are commonly used as starting points for related halogenated benzoic acids.

- The introduction of bromine is typically achieved via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Methoxylation often involves nucleophilic aromatic substitution or methylation of hydroxyl precursors.

General Synthetic Route Outline

The synthesis can be logically divided into the following stages:

| Step | Description | Typical Conditions | Key Reagents |

|---|---|---|---|

| 1. Nitration or Halogenation | Introduction of nitro or bromo groups regioselectively | Low temperature (−2 to 2 °C), controlled addition | Nitric acid/sulfuric acid (nitration), Bromine or NBS (bromination) |

| 2. Reduction or Substitution | Nitro group reduction or substitution with amino/methoxy groups | 85–100 °C, iron powder/ammonium chloride (reduction) | Fe/ NH4Cl (reductive step) |

| 3. Diazotization and Hydrolysis | Conversion of amino group to hydroxy or carboxyl group | 0 to 5 °C, sodium nitrite, copper sulfate catalyst | NaNO2, CuSO4 |

| 4. Methoxylation | Introduction of methoxy group via nucleophilic substitution or methylation | Room temperature to reflux, catalytic conditions | Methanol, base or copper catalysts |

| 5. Carboxylation or Oxidation | Formation of carboxylic acid group | Oxidation with KMnO4 or similar reagents | KMnO4, H2SO4 |

Detailed Preparation Method from Literature

Preparation of 2-Bromo-6-fluorobenzoic acid (Key Intermediate)

- Starting from o-fluorobenzonitrile , a four-step sequence is employed:

- Nitration at low temperature with nitric acid and sulfuric acid to introduce nitro group at position 5.

- Reduction of nitro group to amino group using iron powder and ammonium chloride at 85–100 °C.

- Bromination to introduce bromine at position 2.

- Diazotization and hydrolysis to convert amino group to carboxylic acid, using sodium nitrite and copper sulfate catalyst at 0–5 °C, followed by hydrolysis to yield 2-bromo-6-fluorobenzoic acid with purity ~98.8% and overall yield ~16.9%.

Introduction of Methoxy Group at Position 3

- Methoxylation can be achieved via nucleophilic aromatic substitution on a suitable intermediate or by methylation of a hydroxyl precursor.

- A typical approach involves copper-mediated methanolysis of halogenated intermediates under mild conditions, achieving regioselective methoxy substitution.

Alternative Bromination of Methoxybenzoic Acid Derivatives

- Starting from p-methoxybenzoic acid , bromination using bromine in glacial acetic acid with ferric chloride catalyst at 20–60 °C leads to 3-bromo-4-methoxybenzoic acid.

- This method involves slow addition of bromine diluted in acetic acid over 1–5 hours, reaction continuation for 1–20 hours, and final heating to reflux for 0.5–5 hours.

- The product is isolated by filtration and washing, yielding high purity crystalline material.

Data Table: Comparative Preparation Conditions

Research Findings and Optimization Notes

- The nitration and reduction steps for introducing amino groups are highly efficient with near 100% conversion per step but the overall yield is limited by multiple steps and purification losses.

- Bromination using N-bromosuccinimide (NBS) with iron(III) triflimide as catalyst provides regioselective bromination with yields up to 77% in related benzamide systems, suggesting potential for selective bromination in methoxybenzoic acid derivatives.

- Methoxylation via copper-mediated methanolysis is a mild and efficient method to introduce the methoxy group without affecting other sensitive substituents on the aromatic ring.

- Purification typically involves recrystallization or column chromatography to achieve high purity (>98%) essential for pharmaceutical intermediate applications.

Summary and Professional Recommendations

- Stepwise synthesis starting from o-fluorobenzonitrile through nitration, reduction, bromination, diazotization, hydrolysis, and methoxylation is the most documented route to 2-bromo-6-fluoro-3-methoxybenzoic acid.

- Direct bromination of methoxybenzoic acid derivatives under controlled conditions offers an alternative to introduce bromine selectively.

- Copper-catalyzed methoxylation is recommended for introducing the methoxy group at position 3 after halogenation steps.

- Careful control of temperature, reagent ratios, and reaction times is critical to maximize yield and purity.

- Multi-step synthesis requires optimization of work-up and purification to improve overall yield beyond the reported 16.9% for the intermediate 2-bromo-6-fluorobenzoic acid.

This detailed analysis integrates diverse and authoritative sources, providing a comprehensive guide to the preparation methods of this compound suitable for advanced research and industrial application.

化学反応の分析

Types of Reactions

2-Bromo-6-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a methyl group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts with boronic acids or esters.

Major Products

Substitution: Derivatives with different functional groups replacing bromine or fluorine.

Oxidation: 2-Bromo-6-fluoro-3-carboxybenzoic acid.

Reduction: 2-Bromo-6-fluoro-3-methylbenzoic acid.

Coupling: Biaryl compounds with various substituents.

科学的研究の応用

2-Bromo-6-fluoro-3-methoxybenzoic acid is used in various scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Potential precursor for drug development, especially in designing molecules with specific biological activities.

Industry: Used in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 2-Bromo-6-fluoro-3-methoxybenzoic acid depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.

類似化合物との比較

Structural Isomerism and Substituent Variations

The compound is compared to structurally related analogs, focusing on substituent positions and types:

Key Observations :

- Substituent Effects : Replacing methoxy with methyl reduces polarity and molecular weight (233.04 vs. 249.04 g/mol), impacting solubility and synthetic utility .

- Halogen Replacement : Chlorine at position 6 (vs. fluorine) increases molecular weight (265.49 g/mol) and introduces distinct hazards (e.g., H315, H319, H335) .

Commercial and Research Relevance

生物活性

2-Bromo-6-fluoro-3-methoxybenzoic acid is an aromatic compound characterized by the presence of bromine, fluorine, and a methoxy group attached to a benzoic acid structure. Its unique chemical properties suggest potential biological activities that are worth exploring. This article reviews the current understanding of its biological activity, including biochemical properties, cellular effects, and mechanisms of action.

- Chemical Formula: C8H7BrF O3

- Molecular Weight: 235.04 g/mol

- Structure: Contains a carboxylic acid functional group, contributing to its acidic properties.

The presence of halogen atoms (bromine and fluorine) and a methoxy group can significantly influence the compound's reactivity and biological activity. These substituents are known to affect electron distribution and steric hindrance, thereby impacting interactions with biological targets.

The biochemical properties of this compound have not been extensively documented. However, benzoic acid derivatives typically exhibit a variety of biochemical interactions:

- Reactivity: Can undergo free radical bromination, nucleophilic substitution, and oxidation reactions.

- Stability: The electron-withdrawing effects of bromine and fluorine stabilize reaction intermediates, potentially enhancing biological interactions.

Cellular Effects

Research on the cellular effects of this compound is limited. However, similar compounds have shown the ability to influence various cellular processes:

- Cell Signaling: May affect signaling pathways involved in cell growth and apoptosis.

- Gene Expression: Potential to modulate gene expression through interaction with transcription factors.

- Metabolism: Could alter metabolic pathways by inhibiting or activating specific enzymes .

The exact mechanism of action for this compound remains poorly understood. However, it is hypothesized that:

- Binding Interactions: The compound may interact with biomolecules (proteins or nucleic acids) through covalent bonds formed by its halogen substituents.

- Enzyme Inhibition: Similar compounds have shown potential in inhibiting enzyme activity, which could be a pathway for its therapeutic effects .

Research Applications

This compound has several applications in scientific research:

-

Chemistry:

- Used as a building block in organic synthesis.

- Acts as a reagent in various chemical reactions.

-

Biology:

- Investigated for enzyme inhibition studies.

- Serves as a probe in biochemical assays to study cellular functions.

-

Medicine:

- Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

-

Industry:

- Utilized in the production of pharmaceuticals and agrochemicals.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential:

Study on Fluorinated Compounds

A study involving fluorinated benzoic acids demonstrated their effectiveness as selective agonists for specific receptors. The findings suggested that structural modifications could enhance receptor affinity and selectivity, indicating that similar modifications in this compound could yield promising results .

Enzyme Inhibition Research

Research on methyl derivatives of benzoic acids highlighted their role in inhibiting certain enzymes involved in metabolic pathways. These findings suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Q & A

Basic: What synthetic routes are effective for preparing 2-Bromo-6-fluoro-3-methoxybenzoic acid?

Answer:

A common approach involves Suzuki-Miyaura cross-coupling using boronic acid intermediates. For example, 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9) can be coupled with a carboxylic acid precursor under palladium catalysis . Protecting the methoxy group during bromination (e.g., using methyl ether protection) prevents unwanted side reactions. Post-coupling hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the final benzoic acid derivative. Optimize reaction conditions (temperature: 80–100°C; solvent: THF/H₂O) to achieve >95% purity, as seen in analogous bromo-fluoro-methoxy systems .

Basic: How can purification challenges due to halogenated byproducts be addressed?

Answer:

Recrystallization using ethanol/water mixtures (3:1 v/v) effectively removes polar impurities, while silica gel chromatography (hexane/ethyl acetate gradient) separates non-polar halogenated byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for final purity validation (>95% by HPLC), as employed in structurally related compounds like 4-Bromo-2-chlorobenzoic acid .

Advanced: How does the electronic effect of the methoxy group influence regioselectivity in halogenation?

Answer:

The methoxy group’s electron-donating nature directs electrophilic bromination to the ortho and para positions. Computational studies (DFT) on analogs like 3-Bromo-5-fluoro-4-methylbenzoic acid (CAS 1191988-29-0) suggest that steric hindrance from the fluoro substituent at position 6 favors bromination at position 2. Controlled reaction temperatures (0–5°C) further enhance regioselectivity .

Advanced: What strategies mitigate contradictions in reported NMR spectral data for halogenated benzoic acids?

Answer:

Discrepancies often arise from solvent polarity or residual protons in deuterated solvents. For consistent H NMR results:

- Use high-purity deuterated DMSO-d₆ or CDCl₃.

- Compare with NIST reference spectra for analogous compounds (e.g., 2-Fluoro-6-(trifluoromethyl)benzoic acid, NIST data ).

- Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from bromo/fluoro substituents .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

- High-resolution mass spectrometry (HRMS): Compare experimental [M-H]⁻ ions with theoretical values (e.g., 247.9732 for C₈H₅BrFO₃).

- FT-IR: Validate the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O peak (~1680 cm⁻¹).

- Elemental analysis: Ensure Br/F ratios align with stoichiometry, as demonstrated for 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) .

Advanced: How can competing reaction pathways during methoxy group introduction be controlled?

Answer:

Use methylating agents like dimethyl sulfate in the presence of a base (K₂CO₃) under anhydrous conditions. For analogs like 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0), protecting the carboxylic acid as a methyl ester prevents nucleophilic attack on the methoxy group. Deprotection with LiOH/THF/H₂O restores the acid functionality without cleavage of the methoxy substituent .

Advanced: What computational tools predict substituent compatibility in multi-halogenated benzoic acids?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects. For example, studies on 4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 861928-26-9) show that fluorine’s electronegativity stabilizes adjacent bromine atoms, reducing steric clashes. Software like Gaussian or ORCA can optimize transition states for cross-coupling reactions .

Data Contradiction: How to resolve conflicting yields in Suzuki couplings for bromo-fluoro systems?

Answer:

Variability arises from catalyst loading and boronic acid purity. For reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。